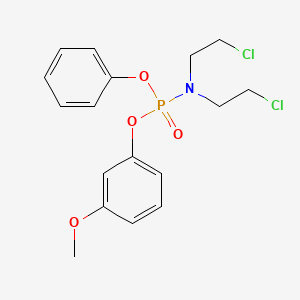
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two chloroethyl groups attached to a phosphoramidic acid moiety, with an ester linkage to a m-methoxyphenyl and phenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester typically involves the reaction of N,N-bis(2-chloroethyl)phosphoramidic dichloride with m-methoxyphenol and phenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chloroethyl groups.
Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester has several scientific research applications, including:
Biology: Studied for its potential biological activities, including cytotoxic effects on certain cell lines.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialized chemicals and materials due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to potential cytotoxic effects. The compound may target specific molecular pathways, disrupting normal cellular functions and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-chloroethyl)phosphoramidic dichloride: A related compound with similar reactivity but lacking the ester linkage to m-methoxyphenyl and phenyl groups.
N,N-Bis(2-chloroethyl)phosphoramidic acid phenyl ester: Similar structure but without the m-methoxyphenyl group.
Uniqueness
N,N-Bis(2-chloroethyl)phosphoramidic acid m-methoxyphenyl phenyl ester is unique due to the presence of both m-methoxyphenyl and phenyl ester groups, which can influence its reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for specific research applications.
Propiedades
Número CAS |
20464-69-1 |
|---|---|
Fórmula molecular |
C17H20Cl2NO4P |
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(3-methoxyphenoxy)-phenoxyphosphoryl]ethanamine |
InChI |
InChI=1S/C17H20Cl2NO4P/c1-22-16-8-5-9-17(14-16)24-25(21,20(12-10-18)13-11-19)23-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3 |
Clave InChI |
IIZPXVMHIKFFMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




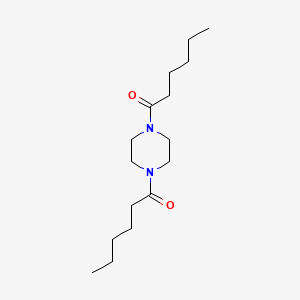

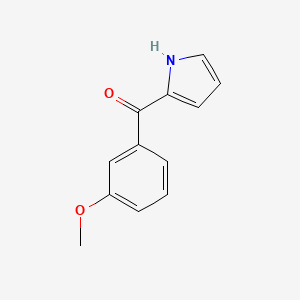
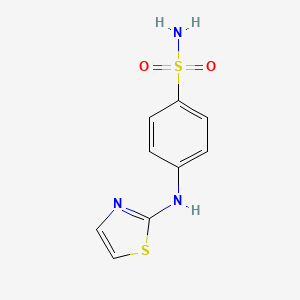
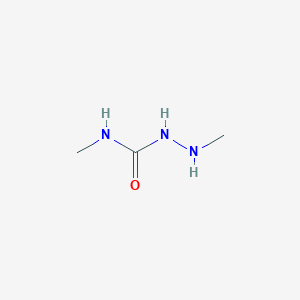
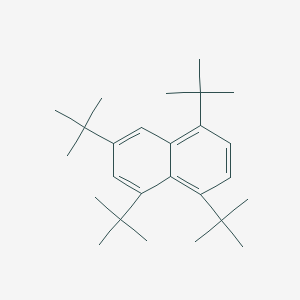
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
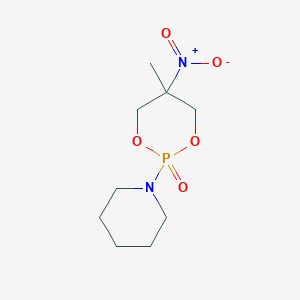

![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)

![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)
